molecular formula C22H21N3O5S B2997529 4-(N-benzyl-N-ethylsulfamoyl)-N-(3-nitrophenyl)benzamide CAS No. 864939-51-5

4-(N-benzyl-N-ethylsulfamoyl)-N-(3-nitrophenyl)benzamide

Cat. No. B2997529
CAS RN: 864939-51-5
M. Wt: 439.49
InChI Key: ANOBCWKYVMZLIP-UHFFFAOYSA-N
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Description

4-(N-benzyl-N-ethylsulfamoyl)-N-(3-nitrophenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BZENBEN and has been synthesized using various methods.

Scientific Research Applications

Inhibitory Activity Against Carbonic Anhydrase

  • Carbonic Anhydrase Inhibition : A study focused on the synthesis of novel acridine and bis acridine sulfonamides, starting from a compound similar to 4-(N-benzyl-N-ethylsulfamoyl)-N-(3-nitrophenyl)benzamide, demonstrated effective inhibitory activity against the cytosolic carbonic anhydrase isoforms II and VII. These findings highlight the potential of benzamide derivatives in developing inhibitors for metalloenzymes like carbonic anhydrase, which plays a crucial role in physiological processes such as respiration and the regulation of pH in tissues (Ulus et al., 2013).

Material Science Applications

  • Polymer Synthesis : The compound has been utilized in research aiming to develop new polymers with specific properties. For instance, research into the synthesis of well-defined poly(p-benzamide) and its application to block copolymers involves derivatives of benzamide, which play a critical role in achieving low polydispersity and defined molecular weight in polymers. This research is pivotal for advancing materials science, especially in creating polymers with tailored properties for various applications (Yokozawa et al., 2002).

Mechanism of Action

Target of Action

The primary target of 4-[benzyl(ethyl)sulfamoyl]-N-(3-nitrophenyl)benzamide is Carbonic Anhydrase 2 . This enzyme plays a crucial role in maintaining the balance of carbon dioxide and bicarbonate in the body, which is essential for many biological processes.

Mode of Action

It is known that the compound interacts with its target, carbonic anhydrase 2, possibly inhibiting its activity . This interaction and the resulting changes could lead to alterations in the balance of carbon dioxide and bicarbonate in the body.

properties

IUPAC Name

4-[benzyl(ethyl)sulfamoyl]-N-(3-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5S/c1-2-24(16-17-7-4-3-5-8-17)31(29,30)21-13-11-18(12-14-21)22(26)23-19-9-6-10-20(15-19)25(27)28/h3-15H,2,16H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANOBCWKYVMZLIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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